Enantiomeric Purity vs. L-Cys(Mob)-OH
The D-enantiomer Fmoc-S-4-methoxybenzyl-D-cysteine exhibits a specific optical rotation of [α]ᴅ²⁰ = +40 ± 1° (c=1 in DMF), whereas the L-enantiomer Fmoc-Cys(Mob)-OH exhibits [α]²⁰/ᴅ = -35 ± 2° (c=1% in methanol) . This chiral difference is essential for the correct stereochemical outcome in peptides requiring D-cysteine residues, which confer enhanced metabolic stability and altered biological activity profiles compared to L-cysteine-containing analogs .
| Evidence Dimension | Optical Rotation (Chiral Identity) |
|---|---|
| Target Compound Data | [α]ᴅ²⁰ = +40 ± 1° (c=1 in DMF) |
| Comparator Or Baseline | Fmoc-Cys(Mob)-OH (L-enantiomer): [α]²⁰/ᴅ = -35 ± 2° (c=1% in methanol) |
| Quantified Difference | Opposite sign of rotation; magnitude difference of ~5° under comparable conditions |
| Conditions | Polarimetry at 20°C; target compound in DMF, comparator in methanol |
Why This Matters
Procurement of the correct enantiomer (D- vs. L-) is non-negotiable for synthesizing peptides with defined stereochemistry; substitution with the L-enantiomer yields the incorrect diastereomer, potentially abolishing biological activity or altering protease susceptibility.
